1-(Methylsulfonyl)-5-nitroindoline chemical structure and physical properties
1-(Methylsulfonyl)-5-nitroindoline chemical structure and physical properties
An In-depth Technical Guide to 1-(Methylsulfonyl)-5-nitroindoline
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its chemical versatility allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. This guide focuses on a specific derivative, 1-(Methylsulfonyl)-5-nitroindoline, a compound that combines the indoline core with two functionally significant moieties: a methylsulfonyl group at the N-1 position and a nitro group at the C-5 position.
The introduction of an N-sulfonyl group is a common strategy in drug design to modulate properties such as solubility, metabolic stability, and receptor binding affinity.[1] Concurrently, the nitroaromatic group, while often associated with toxicity, is a versatile chemical handle. It can be reduced to a primary amine, opening extensive possibilities for further derivatization, and is a key feature in certain classes of therapeutic agents, including hypoxia-activated prodrugs and anticancer compounds.[2][3]
This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of 1-(Methylsulfonyl)-5-nitroindoline, designed for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
The molecular structure of 1-(Methylsulfonyl)-5-nitroindoline consists of a bicyclic indoline system where the nitrogen atom is substituted with a methylsulfonyl group, and the benzene ring is substituted with a nitro group at the 5-position.
Core Molecular Data
The fundamental molecular identifiers for 1-(Methylsulfonyl)-5-nitroindoline are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃S | Calculated |
| Molecular Weight | 226.25 g/mol | Calculated |
| IUPAC Name | 1-(Methylsulfonyl)-5-nitro-2,3-dihydro-1H-indole | IUPAC Nomenclature |
| InChI Key | Not available | - |
| CAS Number | Not assigned | - |
Physical Properties
Precise experimental data for 1-(Methylsulfonyl)-5-nitroindoline is not widely published. However, properties can be estimated based on the closely related analog, 5-(methylsulfonyl)indoline. The presence of the polar nitro group is expected to increase the melting point, boiling point, and density compared to the analog.
| Property | Value (for 5-(methylsulfonyl)indoline analog) | Source |
| Physical Form | Expected to be a solid | [4] |
| Boiling Point | 418.8 °C at 760 mmHg | [5] |
| Density | 1.261 g/cm³ | [5] |
| Flash Point | 207.1 °C | [5] |
Synthesis and Mechanistic Rationale
The most direct and logical synthetic route to 1-(Methylsulfonyl)-5-nitroindoline is the N-sulfonylation of commercially available 5-nitroindoline with methanesulfonyl chloride.
Experimental Protocol: Synthesis of 1-(Methylsulfonyl)-5-nitroindoline
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Reaction Setup : To a solution of 5-nitroindoline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA, 1.5 equivalents) or pyridine (1.5 equivalents). The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition : Cool the mixture to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution. Maintaining a low temperature is critical to control the exothermicity of the reaction.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation : Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 1-(Methylsulfonyl)-5-nitroindoline.
Causality Behind Experimental Choices
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Solvent : Dichloromethane is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.
-
Base : Triethylamine or pyridine is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct of the sulfonylation reaction. This prevents the protonation of the indoline nitrogen, which would render it non-nucleophilic and halt the reaction.
-
Temperature Control : The initial cooling to 0 °C is a precautionary measure to manage the potentially exothermic reaction between the amine and the highly reactive sulfonyl chloride, minimizing the formation of side products.
Synthesis Workflow Diagram
Caption: Proposed synthesis of 1-(Methylsulfonyl)-5-nitroindoline.
Spectroscopic Characterization
Structural confirmation of the synthesized compound relies on standard spectroscopic techniques. While a full dataset is not publicly available, the expected spectral characteristics can be predicted based on its functional groups. The compound has been noted in scientific literature, with reference to its ¹³C NMR spectrum, confirming its synthesis and characterization.
| Technique | Expected Observations |
| ¹H NMR | - Indoline Protons : Two triplets in the aliphatic region (~3.2 and ~4.1 ppm), corresponding to the -CH₂-CH₂- protons. - Aromatic Protons : Signals in the aromatic region (~7.5-8.5 ppm), with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. - Methyl Protons : A singlet around 3.0 ppm corresponding to the three protons of the methylsulfonyl group. |
| ¹³C NMR | - Indoline Carbons : Two signals in the aliphatic region for the C2 and C3 carbons. - Aromatic Carbons : Six distinct signals in the aromatic region. - Methyl Carbon : A signal in the aliphatic region for the methyl group carbon. A ¹³C NMR spectrum for this compound is referenced in the supplementary information of a study by The Royal Society of Chemistry. |
| IR Spectroscopy | - Nitro Group : Strong, characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[6] - Sulfonyl Group : Strong stretching bands for the S=O bonds, typically appearing around 1350 cm⁻¹ and 1160 cm⁻¹.[6] - Aromatic C-H : Stretching bands above 3000 cm⁻¹. |
| Mass Spec. (HRMS) | Expected [M+H]⁺ calculated for C₉H₁₁N₂O₃S⁺ would be 227.0485. |
Reactivity, Derivatization, and Potential Applications
1-(Methylsulfonyl)-5-nitroindoline serves as a valuable intermediate for creating a diverse library of chemical entities for drug discovery programs.
Key Chemical Transformations
The most significant reaction is the reduction of the C-5 nitro group to a primary amine, yielding 1-(methylsulfonyl)indolin-5-amine.[7] This transformation unlocks a plethora of subsequent chemical modifications.
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Reduction Protocol : Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere is a standard and efficient method. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid can be employed.
-
Further Derivatization : The resulting 5-aminoindoline derivative can undergo numerous reactions, including acylation, sulfonylation, reductive amination, and diazotization, to generate a wide range of analogs for structure-activity relationship (SAR) studies.
Potential Applications in Drug Discovery
The structural motifs within this molecule suggest its utility as a precursor for compounds targeting various biological pathways.
-
Enzyme Inhibition : Indoline sulfonamides have been explored as inhibitors of cancer-related carbonic anhydrases.[8]
-
Anticancer Agents : The 5-nitroindole scaffold is a key component in compounds designed to stabilize c-Myc G-quadruplex DNA, leading to the downregulation of the c-Myc oncogene and subsequent cell-cycle arrest in cancer cells.[3][9] Additionally, substituted indoline derivatives have shown promise as class I histone deacetylase (HDAC) inhibitors.[10]
Logical Derivatization and Application Pathway
Caption: Derivatization potential and applications of the core molecule.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(Methylsulfonyl)-5-nitroindoline is not available, a hazard assessment can be made based on analogous structures such as 5-nitroindoline and other nitroaromatic sulfonyl compounds.[11][12]
GHS Hazard Information (Inferred)
| Hazard Class | Statement |
| Skin Irritation | Causes skin irritation.[11] |
| Eye Irritation | Causes serious eye irritation.[11] |
| Respiratory Irritation | May cause respiratory irritation.[11] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12] Handle in a well-ventilated area or a chemical fume hood.[11][13]
-
Handling : Avoid creating dust. Wash hands thoroughly after handling.[11]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For long-term stability, refrigeration under an inert gas atmosphere and protection from light is recommended.
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[11]
Conclusion
1-(Methylsulfonyl)-5-nitroindoline is a synthetically accessible and highly versatile chemical intermediate. The strategic placement of the methylsulfonyl and nitro groups provides a platform for extensive chemical modification, particularly through the reduction of the nitro moiety. Its structural relationship to known classes of bioactive molecules, including enzyme inhibitors and anticancer agents, makes it a compound of significant interest for researchers and scientists engaged in modern drug discovery and development. Proper characterization and adherence to safety protocols are essential when working with this potentially potent scaffold.
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